![molecular formula C22H21ClN4 B12206370 3-(4-chlorophenyl)-N-(4-ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12206370.png)
3-(4-chlorophenyl)-N-(4-ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-(4-chlorophenyl)-N-(4-ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-N-(4-ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the 4-chlorophenyl and 4-ethylphenyl groups. Common reagents used in these reactions include chlorinating agents, alkylating agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3-(4-chlorophenyl)-N-(4-ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the pyrazolo[1,5-a]pyrimidine class and has the molecular formula C22H21ClN4 with a molecular weight of approximately 376.9 g/mol. The structural features include a chlorophenyl group and an ethylphenyl side chain, which contribute to its unique chemical properties and potential biological activities.
Anti-inflammatory Properties
Preliminary studies indicate that 3-(4-chlorophenyl)-N-(4-ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine may exhibit anti-inflammatory effects. Research has shown that compounds in the pyrazolo[1,5-a]pyrimidine family can inhibit inflammatory pathways by interacting with specific enzymes or receptors involved in inflammation processes. For instance, derivatives of this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are key players in the inflammatory response .
Anticancer Activity
The compound has also garnered attention for its potential anticancer properties. Studies suggest that it may interfere with cancer cell proliferation by targeting specific molecular pathways associated with tumor growth and survival. For example, research indicates that pyrazolo[1,5-a]pyrimidine derivatives can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of this compound. It may play a role in mitigating neuroinflammation, which is implicated in various neurodegenerative diseases. The compound's ability to cross the blood-brain barrier and interact with central nervous system targets could make it a candidate for treating conditions such as Alzheimer's disease or multiple sclerosis .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions that optimize yield and purity. Techniques such as continuous flow reactors are employed in industrial settings for enhanced efficiency. Understanding the compound's mechanism of action is crucial for elucidating its therapeutic potential; studies focus on its interactions with biological targets like enzymes or receptors that mediate its effects on inflammation and cancer cell dynamics .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds can be insightful:
Compound Name | Structural Features | Unique Properties |
---|---|---|
N-(4-butylphenyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | Contains a butyl group instead of an ethyl group | Potentially different biological activity due to side chain variation |
3-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | Features methoxy groups on the phenyl ring | Enhanced solubility and possibly altered pharmacokinetics |
Imidazo[1,2-a]pyridines | Different core structure but similar biological activity | Known for diverse medicinal properties |
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Anti-inflammatory Study : A study published in MDPI reported that derivatives of pyrazolo[1,5-a]pyrimidine exhibited significant inhibition of COX enzymes in vitro, suggesting their potential as anti-inflammatory agents (MDPI) .
- Anticancer Research : Another investigation demonstrated that certain pyrazolo derivatives could induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways (MDPI) .
- Neuroprotection : Research highlighted the ability of these compounds to reduce markers of neuroinflammation in animal models of neurodegeneration (MDPI) .
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-(4-ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-(4-chlorophenyl)-N-(4-ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Chlorophenyl derivatives: Compounds with a chlorophenyl group often exhibit similar chemical reactivity and biological properties.
Ethylphenyl derivatives: These compounds share the ethylphenyl group, which can influence their chemical and biological behavior.
Biological Activity
3-(4-chlorophenyl)-N-(4-ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds has garnered attention due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory therapies. The unique structural features of this compound suggest potential interactions with various biological targets, leading to significant therapeutic implications.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C22H19ClN4
- Molecular Weight : 406.9 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in key cellular processes. Preliminary studies indicate that this compound may inhibit various kinases and enzymes associated with cancer cell proliferation and inflammation.
Target Interactions
Research has shown that pyrazolo[1,5-a]pyrimidine derivatives can inhibit:
- BRAF(V600E) : A mutation commonly associated with melanoma.
- EGFR : Epidermal growth factor receptor implicated in various cancers.
- Aurora-A Kinase : Involved in cell cycle regulation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various in vitro assays:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF-7 (breast cancer) | 15.3 | |
Triazole-linked derivatives | MDA-MB-231 (breast cancer) | Not effective |
The compound exhibited promising inhibitory effects against MCF-7 cells, suggesting its potential as an anticancer agent. However, it was less effective against other tested cell lines like MDA-MB-231.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines have been documented extensively. The compound may exert its effects by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:
- Anticancer Screening : A library of synthesized pyrazolo[1,5-a]pyrimidines was evaluated for anticancer activity using MTT assays. The results indicated variable efficacy across different cancer cell lines, emphasizing the need for further structure–activity relationship (SAR) studies to optimize therapeutic properties .
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through activation of caspases and modulation of cell cycle checkpoints .
- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of pyrazolo[1,5-a]pyrimidines in vivo. These studies support the notion that these compounds can significantly reduce tumor growth and improve survival rates in treated subjects .
Properties
Molecular Formula |
C22H21ClN4 |
---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-(4-ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H21ClN4/c1-4-16-5-11-19(12-6-16)25-20-13-14(2)24-22-21(15(3)26-27(20)22)17-7-9-18(23)10-8-17/h5-13,25H,4H2,1-3H3 |
InChI Key |
LPEPXNNNNFTJBS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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